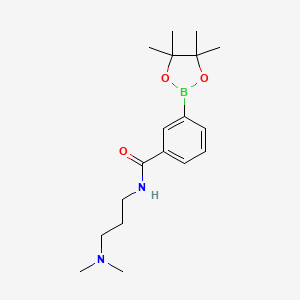

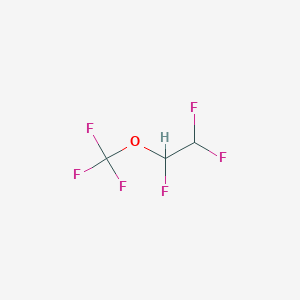

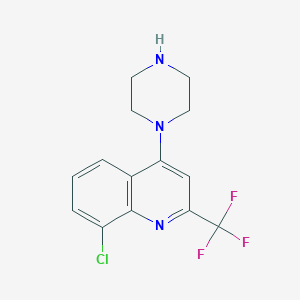

8-氯-4-哌嗪-1-基-2-(三氟甲基)喹啉

描述

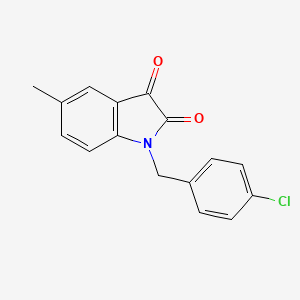

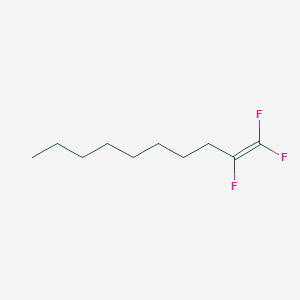

“8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline” is a chemical compound with the formula C14H13ClF3N3 . It is a derivative of quinoline, a class of compounds that possess a wide variety of biological activities . Quinoline compounds are vital structures in medicinal chemistry due to their wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase PDGF-RTK-inhibiting, anti-HIV, anti-malarial, and anti-bacterial activity .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline”, involves various chemical reactions . For example, one compound was prepared by reacting 4-morpholin-4-yl-8-trifluoromethyl-quinoline-2-carbaldehyde with phenylhydrazine hydrochloride .Molecular Structure Analysis

The molecular structure of “8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline” can be analyzed using techniques such as NMR spectroscopy . For instance, the 1H-NMR (DMSO 400 MHz) δ (ppm) values are: 2.94 (brs, 4H, -CH 2), 3.06 (brs, 4H, -CH 2), 6.97 (d, 1H, J = 4.8 Hz, ArH), 7.53 (dd, 1H, J = 8.8, 2.4 Hz, ArH), 7.96 (d, 1H, J = 2 Hz, ArH), 8.00 (d, 1H, J = 8.8 Hz, ArH), 8.68 (d, 1H, J = 4.8 Hz, ArH) .科学研究应用

Antibacterial and Antitubercular Activity

Quinoline hydrazone derivatives, including those with a structure similar to the compound , have been found to possess a wide variety of biological activities . Specifically, compounds QH-02, QH-04, and QH-05 were found to be promising with an MIC value of 4 μg/mL against Mtb WT H37Rv . These compounds were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .

Anti-Schizophrenia Therapeutics

The compound has been synthesized based on the structural hybridization of the two prominent antipsychotic drugs, clozapine and haloperidol . This suggests potential applications in the treatment of schizophrenia .

Antimicrobial Activity

The docking simulation of the most active eight piperazine chrome-2-one derivatives towards oxidoreductase enzyme (PDB ID 1XDQ) showed that the most enzyme–inhibitor complex was stabilized by hydrophobic interactions . This suggests potential antimicrobial activity.

Anti-Cancer Activity

The compound has been found to inhibit the migration and invasion of A549 cells in transwell assays . This suggests potential applications in cancer treatment .

Anti-Inflammatory, Anticancer, Antihypertensive, Tyrokinase PDGF-RTK-Inhibiting, Anti-HIV, Anti-Malarial Activity

Quinoline compounds are vital structures in medicinal chemistry due to their wide spectrum of biological activity, including anti-inflammatory, anticancer, antihypertensive, tyrokinase PDGF-RTK-inhibiting, anti-HIV, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Anti-Bacterial Activity

Quinoline pharmacophore in many marketed drugs and important structural unit widely existing in alkaloids, therapeutics, and synthetic analogues with exciting biological activities . This suggests potential applications in the treatment of bacterial infections .

未来方向

The future directions for the study of “8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This includes the development of novel therapeutic treatment combinations and the discovery of novel chemical scaffolds with novel mechanisms of action .

作用机制

Target of Action

Quinoline derivatives have been found to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Mode of Action

Quinoline compounds are known to interact with their targets in various ways, leading to changes in cellular processes . For example, some quinoline derivatives inhibit the growth of bacteria and Mycobacterium tuberculosis .

Biochemical Pathways

Quinoline compounds are known to interfere with various biochemical pathways, leading to their wide range of biological activities .

Pharmacokinetics

Quinoline compounds generally have good bioavailability due to their ability to permeate bacterial cells .

Result of Action

Quinoline compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antihypertensive, anti-hiv, anti-malarial, and anti-bacterial activity . They are also known to exhibit excellent anti-TB properties .

Action Environment

The action of quinoline compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .

属性

IUPAC Name |

8-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClF3N3/c15-10-3-1-2-9-11(21-6-4-19-5-7-21)8-12(14(16,17)18)20-13(9)10/h1-3,8,19H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYLMHFWBDILTEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=NC3=C2C=CC=C3Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401203025 | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |

CAS RN |

401567-90-6 | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401203025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。